John P Herman,
Lauren Redfern,
Christopher Teaf,
Douglas Covert,
Peter R Michael,
Thomas M Missimer
PMID: 33198342
DOI:
10.3390/ijerph17228380
Abstract
Isopropylbenzene (cumene) is commonly encountered in groundwater at petroleum release sites due to its natural occurrence in crude oil and historical use as a fuel additive. The cumene concentrations detected at these sites often exceed regulatory guidelines or standards for states with stringent groundwater regulations. Recent laboratory analytical data collected at historical petroleum underground storage tank (UST) release sites have revealed that cumene persists at concentrations exceeding the default cleanup criterion, while other common petroleum constituents are below detection limits or low enough to allow natural attenuation as a remediation strategy. This effectively makes cumene the driver for active remediation at some sites. An insignificant amount of research has been conducted for the in-situ remediation of cumene. Sulfate Enhanced Biodegradation (SEB) is evaluated in a field case study. The results from the field case study show an approximate 92% decrease in plume area following three rounds of SEB injections. An additional objective of this research was to determine the cumene concentration in fuels currently being used to determine future impacts. A review of safety data sheets from several fuel suppliers revealed that cumene concentrations in gasoline are reported typically as wide ranges due to the proprietary formulations. Several fuels from different suppliers were analyzed to determine a baseline of cumene concentration in modern fuels. The results of the analysis indicated that cumene accounts for approximately 0.01% (diesel) to 0.13% (premium gasoline) of the overall fuel composition. Cumene generally is considered to be of low human health toxicity, with the principal concern being eye, skin, and respiratory irritation following inhalation of vapors in an occupational setting, but it has been regulated in Florida at very low concentrations based on organoleptic considerations.
Warangkana Na-Phatthalung,
Charongpun Musikavong,
Oramas Suttinun
PMID: 31089839
DOI:
10.1007/s10532-019-09876-9
Abstract
N-nitrosodimethylamine (NDMA) is a potential carcinogen that is produced as a disinfection by-product of chloramination or chlorination process in water and wastewater treatment systems. The ability of the dioxygenase-expressing bacteria, Rhodococcus sp. strain L4, to degrade NDMA after induction with cumene was examined in the presence and absence of its potential precursors. Dimethylamine (DMA), aniline (AN) and humic acid (HA) were selected as the precursors. The induced bacteria were able to degrade NDMA from initial concentrations ranging between 1 and 10 mg L
to an undetectable level (< 0.24 µg L
) while there was no degradation of NDMA by the corresponding non-induced strain. The specific first-order degradation rate of NDMA ranged from 0.337 to 0.426 μg g-protein
h
. Successful removal of all precursors was achieved by the induced bacteria. The presence of DMA had no negative effect on NDMA degradation. In contrast, a lag period was observed for the degradation of NDMA when AN or HA was present (except for the presence of 0.1 mg L
AN). In the presence of all precursors, NDMA degradation was negatively affected by the increased concentration (from 1 to 10 mg L
) of all precursors.
Kensuke Seki,
Junya Ishikawa,
Youji Okada
PMID: 29660783
DOI:
10.1111/1750-3841.14145
Abstract
We re-examined the antioxidative mechanism of allicin as a radical scavenger on the basis of the reactivity toward 2, 2-diphenyl-1-picrylhydrazyl (DPPH) and peroxyl radicals. Initially, it was found that allicin decomposed more rapidly in n-hexane and chlorobenzene than in acetonitrile, ethanol, and ethanol/water solutions and decomposed into ajoene and vinyldithiins in these solvents. Furthermore, the decomposition of allicin and the following formations of ajoene and vinyldithiins from allicin were accelerated by the reaction of allicin with DPPH and peroxyl radicals. These results show that 2-propenesulfenic acid, which arises by Cope elimination from allicin, is proposed to contribute to scavenge these radicals because ajoene and vinyldithiins were produced from allicin through the use of 2-propenesulfenic acid. Next, allicin was more effective at inhibiting the linoleic acid oxidation at 50 °C than at 30 °C and in cyclohexane than in acetonitrile. These results indicate that allicin decomposed rapidly at high temperatures in a hydrogen-bond-acceptor solution to 2-propenesulfenic acid. In addition, 2-propene-1-sulfinothionic acid S-methyl ester, which does not produce sulfenic acid through Cope elimination, has no activity against the radicals. On the other hand, methanesulfinothionic acid S-2-propenyl ester, which produces methanesulfenic acid through Cope elimination, has the same or increased activity as its allicin against the radicals. Based on these results, the Cope elimination product, sulfenic acid, from thiosulfinates with an α-sulfenyl proton was found to make a larger contribution to the radical scavenger than that of allicin itself.
We examined the antioxidant activity of allicin on the oxidation of cumene and linoleic acid in homogeneous solutions. It is obvious from these results that 2-propenesulfenic acid was found to make a larger contribution to the radical scavenger than that of allicin itself.
Committee for Recommendation of Occupational Exposure Limits, Japan Society for Occupational Health,
Atsuko Araki,
Kenichi Azuma,
Ginji Endo,
Yoko Endo,
Tetsuhito Fukushima,
Kunio Hara,
Koji Harada,
Hajime Hori,
Seichi Horie,
Masayoshi Ichiba,
Gaku Ichihara,
Masayuki Ikeda,
Akiyoshi Ito,
Yuki Ito,
Satoko Iwasawa,
Takeyasu Kakumu,
Michihiro Kamijima,
Kanae Karita,
Takahiko Katoh,
Toshio Kawai,
Toshihiro Kawamoto,
Shinji Kumagai,
Yukinori Kusaka,
Akiko Matsumoto,
Muneyuki Miyagawa,
Hiroyuki Miyauchi,
Yasuo Morimoto,
Kasuke Nagano,
Hisao Naito,
Tamie Nakajima,
Makiko Nakano,
Tetsuo Nomiyama,
Hirokazu Okuda,
Masayuki Okuda,
Kazuyuki Omae,
Haruhiko Sakurai,
Kazuhiro Sato,
Tomotaka Sobue,
Yasushi Suwazono,
Toru Takebayashi,
Tatsuya Takeshita,
Akito Takeuchi,
Ayano Takeuchi,
Masatoshi Tanaka,
Shigeru Tanaka,
Teruomi Tsukahara,
Masashi Tsunoda,
Susumu Ueno,
Jun Ueyama,
Yumi Umeda,
Kenya Yamamoto,
Yuko Yamano,
Takenori Yamauchi,
Eiji Yano
PMID: 31290260
DOI:
10.1002/1348-9585.12073
Abstract
Yunzhong Zheng,
Qing Han,
Meiling Qi,
Liangti Qu
PMID: 28363415
DOI:
10.1016/j.chroma.2017.03.060
Abstract
Seaweed-like graphitic carbon nitride (g-C
N
) has a unique porous architecture composed of interlocking g-C
N
nanofibers (NF-C
N
) with much higher surface area than bulk g-C
N
and shows good potential in separation science. This work investigated the separation performance of NF-C
N
as stationary phase for capillary gas chromatographic (GC) separations. The NF-C
N
column exhibits weak polarity and high column efficiency of 4728 plates/m for n-dodecane. Importantly, it displays good separation performance for a wide range of analytes and shows different retention behaviors from the bulk g-C
N
column and commercial HP-5MS column with 5% phenylpolysiloxane. Particularly, it shows high resolving capability for both aliphatic and aromatic isomers. In addition, NF-C
N
column has high thermal stability up to 280°C and good separation repeatability with relative standard deviation (RSD) values in the range of 0.29-0.61% for intra-day, 0.56-1.1% for inter-day and 2.0-4.9% for between-column, respectively. Moreover, it was applied for the determination of isomer impurities in real samples, showing good potential in GC applications.
Amrita Shahi,
B N Rai,
R S Singh
PMID: 27130685
DOI:
10.1007/s12010-016-2102-z
Abstract
A laboratory-scale biofilter study was performed to treat cumene-inoculated mixed culture of bacterial community and loofa sponge (Luffa cylindrica) as support media for a period of 120 days in five distinct phases. The removal efficiency was obtained in the range of 40-85 % with maximum elimination capacity of 700 g m(-3) h(-1) at the inlet load of 1167 g m(-3) h(-1). The result demonstrated that loofa sponge is good support media for the removal of cumene at higher loading rates. Loofa sponge was characterized via chemical analysis and analytical techniques such as XRD; FTIR; XPS; and CHN, and the result obtained confirms its suitability as biofilter media. The SEM results of loofa with inoculum shows the formation of a biofilm layer on the surface of loofa. The GC-MS analysis of leachate confirms the presence of different organic compounds such as acetaldehyde and 4-hydroxy-2-oxopentanoic acids which are stable metabolites during cumene biodegradation. About 12.69 % of carbon present in inlet cumene was converted to biomass.
Hironori Sonobe,
Motoh Mutsuga,
Takashi Abe,
Tomoyuki Abe,
Yutaka Abe,
Ikue Ohsaka,
Haruka Ohno,
Hiroyuki Ohno,
Yuichiro Ohno,
Masaki Ohata,
Asako Ozaki,
Yoshiteru Kakihara,
Hisashi Kobayashi,
Hiroshi Shibata,
Haruko Sekido,
Noriko Takasaka,
Yu Takenaka,
Yoshiyasu Tajima,
Aoi Tanaka,
Hiroyuki Tonooka,
Toru Nakanishi,
Chie Nomura,
Nahoko Haneishi,
Masato Hayakawa,
Akinori Hikida,
Sigetomo Matsuyama,
Toshihiko Miura,
Miku Yamaguchi,
Kazunari Watanabe,
Kyoko Sato,
Hiroshi Akiyama
PMID: 27784869
DOI:
10.3358/shokueishi.57.169
Abstract
Using polystyrene, acrylonitrile-styrene resin and acrylonitrile-butadiene-styrene resin pellets as samples, an interlaboratory study was performed to evaluate the volatiles test method, based on the specifications described in the Japanese Food Sanitation Law for food-contacting polystyrene products. The study was conducted with the participation of twenty-one laboratories. Each laboratory quantified the contents of styrene, toluene, ethylbenzene, isopropylbenzene and propylbenzene in three test pellets using GC-FID, GC-MS or headspace-GC-FID. Statistical analysis revealed that the repeatability (RSDr) and reproducibility (RSDr) were 1.0-2.6 and 2.5-5.5% for the GC-FID method. The values of the performance parameters fulfilled the requirements (RSDr: 10%, RSDr: 25%), and the performance is sufficient for specifications testing. The RSDr and RSDr of results obtained using the GC-MS and HS-GC methods were 1.4-7.8 and 4.9-13%(GC-MS), and 2.0-2.6 and 3.3-6.9%(HS-GC-FID), respectively. The quantified levels were similar to those obtained with GC-FID. The study suggests that the GC-MS and HS-GC methods can be employed as alternative methods to the GC-FID method.
Chao Fang,
Weicheng Yang,
Chao Yang,
Haoran Wang,
Kai Sun,
Yong Luo
PMID: 27123759
DOI:
10.1002/jlcr.3400
Abstract
Two efficient synthetic routes of stable deuterium labelled 2-isopropylthioxanthone were presented with 98.1% and 98.8% isotopic abundance in acceptable yields and excellent chemical purities. Their structures and the isotope-abundance were confirmed according to proton nuclear magnetic resonance and liquid chromatography-mass spectrometry.
Pabla A Barra,
Verónica A Jiménez,
José A Gavin,
Antonio H Daranas,
Joel B Alderete
PMID: 26999373
DOI:
10.1002/cmdc.201600058
Abstract
E-selectin is an endothelial protein that participates in the adhesion of metastatic cancer cells, and is therefore a relevant target for antitumor therapeutic intervention. In this work, virtual screening was used to identify new E-selectin inhibitors from a subset of drug-like molecules retrieved from the ZINC database, including the physiological ligand sLe(x) as reference structure (PDB ID: 1G1T). Four hits were chosen and subjected to molecular dynamics simulations and fluorescence binding assays, which led to the determination of experimental dissociation constants between 333 and 1012 μm. The candidate with the highest affinity was studied by saturation transfer difference (STD) NMR experiments and complete relaxation and conformational exchange matrix analysis of saturation transfer (CORCEMA-ST), aimed at identifying the preferable binding mode with E-selectin. Our results revealed that this new inhibitor binds more strongly than sLe(x) in the E-selectin binding site, in good agreement with simulation predictions. These properties will prove valuable for the future design of drugs that target E-selectin.
Shubhadip Das,
Sandip Paul
PMID: 26982198
DOI:
10.1021/acs.jpcb.5b11902
Abstract
The effect of hydrotrope sodium cumene sulfonate (SCS) on the solubility of a sparingly water-soluble drug, griseofulvin, is studied by employing classical molecular dynamics simulation technique. We mainly focus on the underlying mechanism by which SCS enhances the solubility of a sparingly soluble or insoluble solute in water. The main observations are the following: (a) The self-aggregation of SCS molecules (through its hydrophobic tail) above the minimum hydrotrope concentration (MHC) causes the formation of micellar-like frameworks. Interestingly, though the drug griseofulvin possesses both polar and nonpolar groups, it prefers to get encapsulated inside the hydrophobic core of SCS aggregates. The decomposition of total SCS-drug interaction energy into van der Waals and electrostatic components suggests that the former plays a major role in this interaction. (b) The calculated Flory-Huggins interaction parameter values give a strong indication of the mixing ability of hydrotrope SCS and griseofulvin drug molecules. (c) As expected, we do not observe any strong effect of SCS aggregates on SCS-water and water-water average hydrogen-bond number, but it affects water-drug griseofulvin average hydrogen-bond number. With the help of these observations we try to elucidate the hydrotropic action of hydrotrope SCS on the solubility of drug griseofulvin.